molecular formula C20H21N3O4 B11129093 N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11129093
M. Wt: 367.4 g/mol
InChI Key: YDQLUPKVYOWBIF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of both the dimethoxyphenyl and quinazolinone moieties in its structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Attachment of the Butanamide Chain: The quinazolinone intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide linkage.

    Introduction of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a dimethoxyphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone ring or the butanamide chain.

    Substitution: Both the dimethoxyphenyl and quinazolinone moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its anticancer and antimicrobial activities. It can inhibit the growth of certain cancer cell lines and exhibit bacteriostatic or bactericidal effects against specific pathogens.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-2(4H)-yl)butanamide
  • N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-4(4H)-yl)butanamide
  • N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-5(4H)-yl)butanamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide may exhibit unique biological activities due to the specific positioning of the functional groups. This can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-10-9-14(12-18(17)27-2)22-19(24)8-5-11-23-13-21-16-7-4-3-6-15(16)20(23)25/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,24)

InChI Key

YDQLUPKVYOWBIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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